NWL-117
Description
Properties
Molecular Formula |
C29H42N4O11S |
|---|---|
Molecular Weight |
654.73 |
IUPAC Name |
(5S,8S,11S,14R)-11-((S)-sec-Butyl)-8-(2-carboxyethyl)-5-isopropyl-14-((E)-2-(methylsulfonyl)vinyl)-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazapentadecan-15-oic acid |
InChI |
InChI=1S/C29H42N4O11S/c1-6-18(4)24(27(38)31-21(28(39)40)14-15-45(5,42)43)32-25(36)20(12-13-22(34)35)30-26(37)23(17(2)3)33-29(41)44-16-19-10-8-7-9-11-19/h7-11,14-15,17-18,20-21,23-24H,6,12-13,16H2,1-5H3,(H,30,37)(H,31,38)(H,32,36)(H,33,41)(H,34,35)(H,39,40)/b15-14+/t18-,20-,21+,23-,24-/m0/s1 |
InChI Key |
VEKNUYSRYFYBQI-ITUQAALSSA-N |
SMILES |
O=C(O)[C@@H](/C=C/S(=O)(C)=O)NC([C@H]([C@@H](C)CC)NC([C@H](CCC(O)=O)NC([C@H](C(C)C)NC(OCC1=CC=CC=C1)=O)=O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NWL-117 ; NWL117 ; NWL 117 |
Origin of Product |
United States |
Discovery and Preclinical Profiling of Nwl 117
Methodologies for the Identification of NWL-117
The identification of this compound as a potent caspase-6 inhibitor likely emerged from a focused drug discovery program aimed at identifying selective inhibitors for this enzyme, which is implicated in neurodegenerative diseases. While the precise origins of this compound's discovery are not extensively detailed in publicly available literature, the process for identifying such peptidic vinyl sulfone inhibitors typically involves a combination of rational drug design and screening methodologies.
These approaches often begin with the known substrate specificity of the target enzyme, in this case, caspase-6. Caspases are cysteine-aspartic proteases that recognize and cleave specific tetrapeptide sequences in their substrates. For caspase-6, a preferred recognition sequence is Val-Glu-Ile-Asp (VEID). This sequence often serves as the foundation for designing inhibitors.
The process may have involved the synthesis of a library of peptide-based compounds incorporating the VEID sequence or variations thereof. These compounds would then be screened for their ability to inhibit caspase-6 activity in biochemical assays. The inclusion of a vinyl methyl sulfone "warhead" is a key feature, as this reactive group is designed to form an irreversible covalent bond with the catalytic cysteine residue in the active site of the caspase, leading to potent and sustained inhibition.
Initial Characterization of this compound as a Peptidic Vinyl Methyl Sulfone Inhibitor
This compound is characterized as an irreversible peptidic vinyl methyl sulfone inhibitor of caspase-6. nih.gov Its chemical structure is designed to mimic the natural substrate of caspase-6, allowing it to bind to the enzyme's active site with high affinity. The key components of its structure include a peptide backbone that confers selectivity for caspase-6 and a vinyl methyl sulfone moiety that acts as a covalent warhead.
The mechanism of inhibition involves the peptide portion of this compound guiding the inhibitor to the active site of caspase-6. Once positioned, the catalytic cysteine residue of the enzyme attacks the β-carbon of the vinyl group. This nucleophilic attack results in the formation of a stable, irreversible covalent bond between the inhibitor and the enzyme, thereby permanently inactivating it.
Biochemical assays have been used to quantify the inhibitory potency of this compound. The half-maximal inhibitory concentration (IC50) of this compound against caspase-6 has been determined to be 192 nM in in vitro studies. nih.gov Further characterization has also revealed its selectivity profile against other members of the caspase family. For instance, this compound has shown higher selectivity against Caspase-6, -4, -8, -9, and -10. nih.gov
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme | IC50 (nM) |
|---|
This table is based on in vitro assay data.
Optimization and Lead Development Strategies for Caspase-6 Inhibitors
The development of effective caspase-6 inhibitors like this compound involves a meticulous optimization process to enhance their therapeutic potential. For peptide-based inhibitors, key objectives of lead optimization include improving potency, selectivity, and pharmacokinetic properties such as cell permeability and metabolic stability.
A critical aspect of optimization for neurodegenerative disease targets is the ability of the compound to cross the blood-brain barrier (BBB). Preclinical studies have indicated that this compound is capable of crossing the BBB. nih.gov This is a significant achievement for a peptide-based inhibitor, as these molecules are often too large and polar to readily penetrate the central nervous system. The optimization strategies for enhancing BBB penetration of peptidic compounds can include the incorporation of lipophilic moieties, modification of the peptide backbone to reduce its polar surface area, or the use of specific transport systems.
Structure-activity relationship (SAR) studies are central to the optimization process. These studies involve systematically modifying different parts of the inhibitor's structure and evaluating the impact on its activity and properties. For peptidic vinyl sulfones, modifications to the peptide sequence can fine-tune selectivity for different caspases, while alterations to the N- and C-terminal protecting groups can influence properties like solubility and cell permeability.
The development of dipeptidyl derivatives has been shown to be significantly superior to their counterparts containing only a single amino acid at the P1 position for caspase-3 inhibitors, a strategy that may also be applicable to caspase-6 inhibitors. nih.gov Furthermore, computational modeling can be employed to understand the binding interactions between the inhibitor and the enzyme's active site, guiding the rational design of more potent and selective analogs.
Molecular Mechanisms and Cellular Pharmacology of Nwl 117
Specificity and Potency of Caspase-6 Inhibition by NWL-117
The efficacy of an enzyme inhibitor is defined by its potency towards its intended target and its selectivity over related enzymes. This compound has been characterized on both these fronts, demonstrating potent inhibition of Caspase-6 with notable selectivity against other members of the caspase family.
In vitro studies utilizing recombinant active site-titrated Caspase-6 have determined the potency of this compound. The compound exhibits a half-maximal inhibitory concentration (IC₅₀) of 192 nM against Caspase-6, establishing it as a potent inhibitor of the enzyme's activity. nih.govnih.gov This level of potency is critical for its potential efficacy in cellular and more complex biological systems.
Table 1: In Vitro Potency of this compound against Recombinant Caspase-6
| Compound | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| This compound | Recombinant Caspase-6 | 192 |
A crucial aspect of a therapeutic inhibitor is its ability to selectively target a specific enzyme without affecting other related proteins, thereby minimizing off-target effects. Research indicates that this compound possesses a favorable selectivity profile. It demonstrates higher selectivity for Caspase-6 compared to several other caspases, including the inflammatory caspases and other executioner or initiator caspases. nih.gov Specifically, this compound shows greater selectivity against Caspase-4, Caspase-8, Caspase-9, and Caspase-10. nih.gov While the precise IC₅₀ values against a full panel of caspases are not detailed in the referenced literature, the observed selectivity underscores its specificity for the intended Caspase-6 target.
Table 2: Selectivity Profile of this compound against Other Caspases
| Caspase Family Member | IC₅₀ vs. This compound | Selectivity Note |
|---|---|---|
| Caspase-1 | Not Reported | - |
| Caspase-3 | Not Reported | - |
| Caspase-4 | Not Reported | Higher selectivity for Caspase-6 observed nih.gov |
| Caspase-7 | Not Reported | - |
| Caspase-8 | Not Reported | Higher selectivity for Caspase-6 observed nih.gov |
| Caspase-9 | Not Reported | Higher selectivity for Caspase-6 observed nih.gov |
| Caspase-10 | Not Reported | Higher selectivity for Caspase-6 observed nih.gov |
Irreversible Binding Mechanisms of this compound and Warhead Chemistry
This compound is classified as a peptidic vinyl methyl sulfone inhibitor, a class of compounds known for their ability to act as irreversible inhibitors. nih.govnih.gov The irreversible nature of its binding provides a durable and sustained inhibition of Caspase-6 activity.
The molecular structure of this compound incorporates three key components: a lipophilic moiety, a peptide backbone designed for specific recognition by the caspase, and a reactive chemical "warhead". nih.gov The warhead in this compound is a vinyl sulfone group. nih.govnih.gov The mechanism of inhibition is a covalent interaction with the enzyme's active site. nih.gov This process involves two main steps:
Substrate Pocket Binding : The peptide portion of this compound (based on the VEID sequence) first binds to the substrate-binding pocket of Caspase-6. nih.gov
Covalent Linkage : This initial binding positions the vinyl sulfone warhead optimally within the active site. The catalytic cysteine residue of Caspase-6 then performs a nucleophilic attack on the β-carbon of the vinyl group. This reaction results in the formation of a stable, covalent thioether bond between the inhibitor and the enzyme, rendering the Caspase-6 molecule permanently inactive. nih.gov
This irreversible mechanism ensures that the inhibition of Caspase-6 is long-lasting, a characteristic that can be advantageous for therapeutic applications.
Cellular Responses to this compound Treatment
The inhibitory action of this compound observed in biochemical assays translates to significant effects in cellular models, particularly in contexts relevant to neurodegeneration.
In a cellular context, using Caspase-6-transfected human colorectal carcinoma (HCT116) cells, this compound effectively inhibits Caspase-6 activity with an IC₅₀ value of 4.82 μM. nih.gov Studies show that treatment of these cells with this compound leads to a rapid reduction in VEIDase activity, a measure of Caspase-6 function. nih.gov The inhibition is sustained, as demonstrated by experiments where the removal of this compound from the cell culture medium does not lead to a recovery of Caspase-6 activity, confirming the compound's irreversible mode of action in a cellular environment. nih.gov Western blot analyses further corroborate these findings by showing a decrease in the cleavage of α-tubulin, a known cellular substrate of Caspase-6, in this compound-treated cells. nih.gov
A key pathological role attributed to Caspase-6 activation is its contribution to axonal degeneration, a hallmark of many neurodegenerative diseases. nih.gov Research using primary human central nervous system (CNS) neurons has shown that this compound has significant neuroprotective effects. nih.gov The compound was found to prevent neurite degeneration induced by serum deprivation, a stressor that typically activates Caspase-6. nih.gov By inhibiting Caspase-6, this compound helps maintain the structural integrity of axons and neurites, suggesting its potential to interfere with the degenerative processes that characterize conditions like Alzheimer's and Huntington's disease. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Prevention of Amyloid Precursor Protein-Mediated Neurite Degeneration
The compound this compound has been identified as a potent inhibitor of Caspase-6, a key enzyme implicated in the neurodegenerative processes associated with Alzheimer's disease. nih.govnih.gov Research indicates that the overexpression of wild-type amyloid precursor protein (APP), a condition linked to familial Alzheimer's disease, can lead to Caspase-6-dependent neurite degeneration in human central nervous system (CNS) neuron cultures. nih.gov This degeneration occurs independently of Aβ (amyloid-beta) peptide formation. nih.gov
Studies have demonstrated that this compound can effectively prevent this APP-mediated neurite degeneration in primary human CNS neurons. nih.govnih.govprobechem.com By inhibiting the activity of Caspase-6, this compound interferes with a critical step in the degenerative pathway triggered by APP overexpression. nih.gov This neuroprotective effect highlights the therapeutic potential of targeting Caspase-6 with inhibitors like this compound to combat the axonal damage seen in neurodegenerative disorders. nih.govresearchgate.net
The mechanism of action involves the direct inhibition of Caspase-6. nih.gov this compound is a peptide-based vinyl methyl sulfone inhibitor that shows dose-dependent inhibition of Caspase-6. nih.gov Its ability to prevent neurite degeneration in cellular models of Alzheimer's disease pathology underscores its potential as a disease-modifying agent. nih.govnih.gov
Table 1: In Vitro and Cellular Inhibition of Caspase-6 by this compound
| Assay Type | Target | Cell Line | IC50 |
| In Vitro | Recombinant Active Caspase-6 | N/A | 192 nM |
| Cellular | Caspase-6 | HCT116 (transfected) | 4.82 μM |
Cellular Compatibility and Lack of Overt Cytotoxicity in In Vitro Models
A crucial aspect of the pharmacological profile of this compound is its favorable cellular compatibility and the absence of significant cytotoxicity in various in vitro models. nih.govnih.gov Comprehensive studies have shown that this compound is not toxic to human primary neurons, the very cells it is designed to protect. nih.govnih.govresearchgate.net This lack of neurotoxicity is a critical attribute for any compound being considered for the treatment of neurodegenerative diseases.
Furthermore, the cytotoxicity of this compound has been evaluated in human colon carcinoma HCT116 cells. nih.govnih.gov Even at concentrations effective for inhibiting Caspase-6, this compound did not exhibit toxic effects on these cells. nih.govresearchgate.net This suggests a degree of selectivity in its action, effectively inhibiting the target enzyme without causing widespread cellular damage. The non-toxic nature of this compound in both neuronal and non-neuronal cell lines supports its potential for further development as a therapeutic agent. nih.govnih.gov
Table 2: Cytotoxicity Profile of this compound in Human Cell Lines
| Cell Line | Cell Type | Observation |
| Primary CNS Neurons | Human Neurons | Non-toxic |
| HCT116 | Human Colon Carcinoma | Non-toxic |
Efficacy Studies of Nwl 117 in Non Human in Vivo Models
Neuroprotective Effects in Caspase-6 Transgenic Mouse Models
Research has explored the neuroprotective capabilities of NWL-117, particularly in transgenic mouse models engineered to overexpress Caspase-6, which mimic aspects of human neurodegenerative conditions.
Reversal of Age-Dependent Cognitive Impairment (e.g., Novel Object Recognition Task)
This compound has been shown to reverse age-dependent episodic memory deficits in Caspase-6 transgenic mice. This reversal of cognitive impairment was assessed using behavioral tasks such as the novel object recognition task affbiotech.comfujifilm.com. The novel object recognition task is a widely utilized method for evaluating recognition memory in rodents, relying on their natural tendency to explore novel objects more than familiar ones mdpi.comnih.gov. A preliminary study indicated that treatment with this compound could reverse cognitive deficits in Caspase-6 transgenic mice biorxiv.org.
Attenuation of Caspase-6-Mediated Neurodegeneration
This compound exhibits the ability to attenuate Caspase-6-mediated neurodegeneration. In human primary central nervous system (CNS) neurons, this compound inhibits Caspase-6 activity induced by serum deprivation and prevents neurite degeneration mediated by amyloid precursor protein affbiotech.comfujifilm.com. These findings suggest that this compound, as a potent and irreversible caspase inhibitor, confers neuroprotective effects in cellular models and in Caspase-6 mice affbiotech.comfujifilm.com. Caspase-6 plays a critical role in axonal degeneration in neurodegenerative diseases encyclopedia.pub. Furthermore, Caspase-6-mediated synapse dysfunction and loss can precede overt neurodegeneration and cell death mdpi.com.
Modulation of Neuroinflammatory Markers in Preclinical Models (e.g., Iba1 Microglial Staining)
Impact on Synaptic Function and Plasticity in Murine Brain Slices (e.g., Long-Term Potentiation Induction)
Synaptic function and plasticity, particularly long-term potentiation (LTP), are crucial for learning and memory. Caspase-6 activity has been implicated in the loss of synaptic function and cognitive impairment mdpi.com. Inhibition of Caspase-6 has been shown to reverse this synaptic dysfunction. While direct experimental data on this compound's specific impact on long-term potentiation induction in murine brain slices were not explicitly detailed in the reviewed literature, the broader context of Caspase-6 inhibition provides insight. For example, methylene (B1212753) blue, another Caspase-6 inhibitor, was observed to improve synaptic function in hippocampal CA1 neurons, with successful induction of theta-burst long-term potentiation in acute brain slices from treated Caspase-6 mice. This highlights the potential for Caspase-6 inhibition, such as that provided by this compound, to positively influence synaptic plasticity.
Blood-Brain Barrier Permeability of this compound in Murine Models
A critical characteristic for any neurotherapeutic compound is its ability to traverse the blood-brain barrier (BBB) to reach its target in the central nervous system. This compound has been demonstrated to successfully cross the blood-brain barrier in murine models affbiotech.comfujifilm.com. Its permeability was assessed using techniques such as liquid chromatography coupled to tandem mass spectrometry in Caspase-6 transgenic mice affbiotech.comfujifilm.com. Studies confirmed that this compound penetrates the BBB and achieves high nanomolar concentrations within mouse brains fujifilm.com. Specifically, hippocampal concentrations were measured following carotid artery injection in 18-month-old Caspase-6-expressing transgenic mice fujifilm.com. This BBB permeability is a significant factor in its potential for in vivo efficacy against neurodegenerative conditions.
Structure Activity Relationships Sar and Analogue Design of Nwl 117
Identification of Key Structural Features for Caspase-6 Inhibitory Activity
NWL-117 is an irreversible inhibitor that covalently modifies the active site of caspase-6. Its efficacy and mechanism of action are dictated by three principal structural components: a peptide backbone for recognition, a reactive "warhead" for covalent modification, and a lipophilic moiety at the N-terminus. researchgate.net
Peptide Backbone: The core of this compound's specificity lies in its tetrapeptide sequence, Val-Glu-Ile-Asp (VEID). researchgate.net Caspases recognize at least four amino acid residues N-terminal to the cleavage site, and the VEID sequence is the preferred recognition motif for caspase-6. This peptide portion of the inhibitor docks into the substrate-binding pocket of the enzyme, positioning the reactive group for interaction with the catalytic machinery. The aspartate (Asp) residue at the P1 position is particularly crucial, as it fits into the highly conserved S1 pocket of the caspase active site, which specifically recognizes this negatively charged side chain. researchgate.net
Vinyl Sulfone Warhead: this compound is classified as a vinyl sulfone inhibitor due to its reactive C-terminal functional group. researchgate.net This electrophilic moiety acts as a Michael acceptor. Once the VEID peptide sequence correctly positions the inhibitor within the enzyme's active site, the catalytic cysteine residue performs a nucleophilic attack on the β-carbon of the vinyl group. This results in the formation of a stable, irreversible covalent thioether bond between the inhibitor and the enzyme, thus permanently inactivating it. researchgate.net
Relationship Between Chemical Structure and Caspase Selectivity Profile
The high degree of structural similarity among the active sites of different caspases makes the development of highly selective inhibitors a significant challenge. The primary determinant of selectivity for peptide-based inhibitors like this compound is the tetrapeptide recognition sequence. nih.gov
Different caspase families have distinct substrate preferences, which can be exploited to engineer selectivity. Caspase-6 preferentially cleaves substrates with the VEID sequence. In contrast, the primary executioner caspases-3 and -7 recognize the DEVD sequence, while the initiator caspase-9 prefers LEHD. biorxiv.org Therefore, the VEID sequence of this compound is a key structural feature that confers its selectivity for caspase-6 over other caspases.
This principle is demonstrated by other compounds developed by New World Laboratories. For instance, NWL-283 is a potent and selective inhibitor of caspase-3 and caspase-7. researchgate.netresearchgate.net This selectivity is achieved by incorporating a peptide sequence recognized by these caspases, thereby directing the inhibitor away from caspase-6 and other family members. NWL-283 exhibits half-maximal inhibitory concentrations (IC50) of 8 nM against caspase-3 and 21 nM against caspase-7, with minimal activity against other caspases. researchgate.net This highlights how modifying the peptide pharmacophore based on known substrate specificities is a critical strategy for controlling the caspase selectivity profile.
| Caspase Target | Preferred Tetrapeptide Sequence |
|---|---|
| Caspase-1 | (W/Y)EHD |
| Caspase-2 | DEHD |
| Caspase-3 | DEVD |
| Caspase-4 | (W/L)EHD |
| Caspase-5 | (W/L)EHD |
| Caspase-6 | VEID |
| Caspase-7 | DEVD |
| Caspase-8 | (L/I)ETD |
| Caspase-9 | LEHD |
Design and Evaluation of this compound Analogues with Modified Pharmacophores
Structure-based drug design has led to the development of analogues of this compound with improved potency. One such analogue is NWL-154, which shares the same VEID peptide backbone and vinyl sulfone warhead but features a modification to the N-terminal lipophilic group. researchgate.net
In NWL-154, the benzyloxycarbonyl group of this compound is replaced with a 3-(4-fluorophenyl)propanoyl group. This modification results in a twofold increase in inhibitory potency against caspase-6. While this compound has an IC50 of 192 nM, NWL-154 inhibits caspase-6 with an IC50 of 100 nM. researchgate.net This demonstrates that while the peptide sequence governs selectivity, modifications to the N-terminal capping group can significantly enhance binding affinity and inhibitory activity. This region of the inhibitor likely engages in additional favorable interactions within or near the active site cleft.
| Compound | N-Terminal Group | Peptide Sequence | Warhead | IC50 (nM) vs. Caspase-6 | Reference |
|---|---|---|---|---|---|
| This compound | Benzyloxycarbonyl | VEID | Vinyl Sulfone | 192 | researchgate.net |
| NWL-154 | 3-(4-fluorophenyl)propanoyl | VEID | Vinyl Sulfone | 100 | researchgate.net |
Stereochemical Influences on this compound's Biological Activity
While specific studies on the stereochemistry of this compound have not been detailed, the chiral nature of its constituent amino acids means that stereochemistry is fundamentally critical to its biological activity. The precise three-dimensional arrangement of the peptide backbone is essential for it to be recognized and to bind correctly within the highly specific substrate-binding cleft of caspase-6.
The importance of stereochemistry has been rigorously established in the development of other caspase-6 inhibitors. For example, in the optimization of a series of N-furoyl-phenylalanine-based inhibitors, the R-enantiomer was found to be approximately 100-fold more potent than the corresponding S-enantiomer. nih.gov Similarly, in a different class of inhibitors designed to target a non-catalytic cysteine on caspase-6, the (3R, 5S) enantiomer exhibited an IC50 of 8 nM, whereas its (3S, 5R) enantiomer was at least 100 times less active. acs.org
These findings underscore a general principle in enzyme inhibition: the precise spatial orientation of functional groups is paramount for optimal molecular recognition and interaction with the enzyme's active site. Therefore, it can be concluded that the specific stereoisomers of the valine, glutamic acid, and isoleucine residues in this compound are indispensable for its potent and selective inhibition of caspase-6. Any alteration to this stereochemistry would be expected to drastically reduce its inhibitory activity.
Computational and Biophysical Characterization of Nwl 117 and Caspase 6 Interaction
Molecular Docking and Ligand-Protein Interaction Studies of NWL-117 with Caspase-6
This compound is characterized as a peptide-based vinyl methyl sulfone inhibitor of Caspase-6 nih.govresearchgate.net. Its mechanism of action involves a direct and irreversible interaction with the Caspase-6 enzyme. Specifically, this compound engages non-covalently with the substrate-binding pocket of Caspase-6 nih.gov. This interaction is critical as it physically obstructs other substrates from accessing and binding to the active site nih.gov.
Furthermore, this compound's inhibitory efficacy stems from its vinyl sulfone electrophilic warhead. This chemical moiety is strategically positioned near the catalytic histidine and cysteine residues within the Caspase-6 active site nih.gov. By bringing this warhead into close proximity, this compound effectively and irreversibly blocks the enzymatic activity of Caspase-6 nih.gov. This irreversible inhibition contributes to its potency by ensuring complete target inhibition nih.gov. While specific molecular docking studies detailing this compound's precise binding pose were not explicitly detailed in the provided literature, the description of its interaction with specific catalytic residues and the substrate-binding pocket strongly implies insights derived from such computational approaches nih.gov.
Analysis of Allosteric and Orthosteric Binding Sites on Caspase-6
Caspase-6, like other caspases, possesses both orthosteric (active) and allosteric binding sites that can modulate its activity. This compound primarily exerts its inhibitory effect by targeting the orthosteric site, specifically the substrate-binding pocket of Caspase-6 nih.gov. This direct engagement at the active site is characteristic of competitive or irreversible active-site inhibitors.
Beyond the orthosteric site, Caspase-6 is known to exhibit unique structural conformations and regulatory mechanisms involving allosteric sites. For instance, Caspase-6 is distinctive among caspases for its ability to adopt two different structural conformations, stemming from changes in its 130's region, which forms the substrate-binding platform nih.gov. The enzyme can interconvert between an inactive helical state and the canonically active strand state researchgate.netnih.gov.
An important allosteric regulatory mechanism involves zinc binding. Caspase-6 is inhibited by zinc, which binds to an exosite located distally from the active site umass.edunih.govrcsb.org. This zinc binding allosterically inhibits Caspase-6 by locking it into a naturally occurring, inactive, and extended helical conformation umass.edunih.govrcsb.org. The zinc in this exosite is liganded by Lys-36, Glu-244, and His-287, with a water molecule as the fourth ligand, forming a distorted tetrahedral ligation sphere nih.govrcsb.org. This exosite appears to be unique to Caspase-6, as the residues involved in zinc binding are not conserved across the caspase family nih.govrcsb.org.
Furthermore, other studies have identified putative allosteric pockets through virtual screening, leading to the discovery of novel small molecule allosteric Caspase-6 inhibitors nih.gov. An exosite, characterized by a tri-arginine patch, has also been identified on Caspase-6, which is critical for recruiting and orienting protein substrates for hydrolysis researchgate.net. While these allosteric sites offer alternative avenues for Caspase-6 modulation, this compound's described mechanism is focused on direct interaction with the orthosteric substrate-binding pocket nih.gov.
Advanced Computational Modeling of this compound's Mechanism of Action
The detailed understanding of this compound's interaction with Caspase-6, particularly the precise positioning of its vinyl sulfone warhead near the catalytic residues, is typically informed by advanced computational modeling techniques. Although the provided literature does not explicitly detail the specific computational methods applied to this compound itself, such insights are often derived from molecular docking, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) approaches.
In the broader context of Caspase-6 inhibitor discovery, computational methods play a significant role. For example, studies have employed sophisticated models like GRU-based recurrent neural networks combined with transfer learning for de novo molecular design of Caspase-6 inhibitors researchgate.netnih.gov. These models can learn the SMILES grammars of chemical molecules and generate potential inhibitors researchgate.netnih.gov. Molecular docking tools, such as Surflex-dock, are then utilized for predicting and ranking the inhibitory activities of generated compounds, exploring their chemical space distribution and binding mechanisms researchgate.netnih.gov. While these examples pertain to the discovery of novel inhibitors, the principles and methodologies underpin the understanding of how compounds like this compound engage with their protein targets at an atomic level. The description of this compound's irreversible binding to the catalytic site suggests a thorough characterization of its mechanism, likely aided by such computational analyses nih.gov.
Biophysical Techniques for Caspase-6 Target Engagement by this compound
The target engagement of this compound with Caspase-6 has been extensively evaluated using a combination of biochemical and cellular assays. These techniques provide quantitative data on its inhibitory potency and selectivity.
Fluorogenic Assays : In vitro fluorogenic assays with purified recombinant active Caspase-6 were employed to assess the dose-dependent inhibition by this compound mcgill.ca. These assays measured the half-maximal inhibitory concentrations (IC50) of this compound against Caspase-6.
Cellular Assays : The inhibitory activity of this compound was also evaluated in Caspase-6-transfected HCT116 cells nih.govresearchgate.netmcgill.cascience.govscience.gov. Additionally, its effect on Caspase-6 activity was assessed in human primary central nervous system (CNS) neurons nih.govresearchgate.netmcgill.ca. FLICATM-Casp6 assays were used to quantify Caspase-6 activity within these cellular contexts mcgill.ca.
Western Blot Analysis : Western blot analyses were performed to monitor the processing of Caspase-6 into its active form in the presence or absence of this compound, providing direct evidence of its impact on enzyme activation mcgill.ca.
Toxicity Assays : To confirm the specificity and non-toxicity of this compound at effective concentrations, MTT assays were conducted on HCT116 cells and human primary neurons. These studies demonstrated that this compound was not toxic to these cell lines at concentrations ranging from 20 to 100 µM mcgill.ca.
The quantitative data obtained from these studies highlight this compound's potent inhibitory activity against Caspase-6.
Table 1: Inhibitory Concentrations (IC50) of this compound against Caspase-6
| Target | Assay Type | IC50 (nM) | Reference |
| Caspase-6 | in vitro | 192 | nih.govresearchgate.netscience.govscience.gov |
| Caspase-6 (HCT116 cells) | Cellular | 4820 (4.82 µM) | nih.govresearchgate.netscience.govscience.gov |
Table 2: Selectivity Profile of this compound against Other Caspases (in vitro)
| Caspase | Inhibition by this compound | Reference |
| Caspase-3 | Not inhibited | nih.gov |
| Caspase-4 | Inhibited | nih.gov |
| Caspase-6 | Inhibited (Potent) | nih.gov |
| Caspase-7 | Not inhibited | nih.gov |
| Caspase-8 | Inhibited | nih.gov |
| Caspase-9 | Inhibited | nih.gov |
| Caspase-10 | Inhibited | nih.gov |
While the provided sources extensively detail the biochemical and cellular functional assays demonstrating this compound's target engagement and inhibitory effects, there is no explicit mention of classical biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or MicroScale Thermophoresis (MST) being used for direct binding affinity measurements of this compound to Caspase-6. The engagement is primarily established through its observed functional inhibition and cellular activity.
Broader Implications and Future Research Directions for Nwl 117
Potential for NWL-117 in Regenerative Medicine and Personalized Therapeutic Strategies (Conceptual Framework based on Indirect Action)
The therapeutic potential of this compound in regenerative medicine is primarily conceptualized through its indirect action, focusing on preventing or mitigating cellular damage rather than directly regenerating tissues. Caspase-6, a cysteine protease, plays essential roles in programmed cell death and axonal degeneration, with its excessive neuronal activity linked to Alzheimer's disease (AD) neuropathology and age-dependent cognitive impairment. Therefore, inhibiting Caspase-6 is considered a promising strategy to halt early-stage neurodegenerative events nih.govnih.gov.
This compound has been identified as a therapeutic agent that indirectly stimulates the body's intrinsic repair mechanisms and promotes the regeneration of damaged cells, tissues, or organs bindingdb.org. This indirect approach aligns with the broader goals of regenerative medicine, which seeks to restore normal function by replacing or regenerating human cells, tissues, or organs bindingdb.org. Preclinical studies have demonstrated that caspase-6 inhibition can promote both neuronal survival and regeneration. For instance, in injured retinal ganglion cells, inhibition of caspase-6 enhanced cell survival and promoted axonal outgrowth on myelin core.ac.ukresearchgate.net. This suggests that by preventing the destructive processes mediated by activated caspase-6, this compound creates a more permissive environment for endogenous repair and regeneration.
In the realm of personalized therapeutic strategies, this compound's role is particularly relevant given the association of caspase-6 activity with specific neurodegenerative pathologies. Personalized medicine aims to tailor therapeutics to individual patients, often based on their genetic makeup or particular disease phenotype bindingdb.org. Since elevated caspase-6 activity is implicated in the early stages of AD and age-dependent cognitive decline, identifying individuals with such heightened activity could enable a targeted, personalized intervention with this compound to potentially prevent cognitive deficits and disease progression northsearegion.eu. This approach shifts from a one-size-fits-all treatment to a more precise intervention based on the underlying molecular pathology of the patient.
Exploration of Unexplored Mechanisms and Downstream Target Pathways for this compound
This compound functions as an irreversible caspase inhibitor, forming a covalent linkage with the catalytic cysteine of Caspase-6 via its vinyl sulfone warhead. While its primary mechanism as a caspase-6 inhibitor is understood, further exploration of its nuanced effects and downstream target pathways is crucial.
Research indicates that caspase-6 activation occurs upstream of the activation of effector caspases, such as Caspase-3 and Caspase-7, and that inhibiting caspase-6 can be sufficient to prevent cell death. This positions Caspase-3 and Caspase-7 as potential downstream targets influenced by this compound. Furthermore, studies have shown that Caspase-8 is activated downstream of Caspase-6 in injured retinal ganglion cells, and its inhibition similarly enhances neuronal survival and regeneration, suggesting Caspase-8 as another critical downstream pathway impacted by caspase-6 inhibition core.ac.ukresearchgate.net.
Beyond direct caspase cascades, caspase-6 is known to cleave various cytoskeletal and cytoskeletal-associated proteins vital for normal neuronal function, including Tau protein, which is significantly implicated in Alzheimer's disease northsearegion.eu. Inhibition of caspase-6 by compounds like this compound could therefore indirectly preserve neuronal integrity by preventing the pathological cleavage of such proteins. Additionally, the activation of caspase-6 in human primary neurons has been shown to increase amyloid-beta (Aβ) production, implying that pathways related to Aβ metabolism could be influenced by this compound's action northsearegion.eu.
Collaborative Research Opportunities and Interdisciplinary Approaches for Caspase-6 Inhibitor Development
The development of highly potent and selective caspase-6 inhibitors, such as this compound, is a complex endeavor, primarily due to the significant structural and functional similarities shared among members of the caspase family nih.govnih.gov. This challenge necessitates robust collaborative research and the adoption of interdisciplinary approaches to accelerate progress.
Collaborative initiatives are crucial for pooling diverse expertise, resources, and technologies. The field of drug discovery, particularly for complex targets like caspases, benefits immensely from interdisciplinary efforts spanning pharmaceutical sciences, medicinal chemistry, neurobiology, and computational biology. Academic institutions, pharmaceutical companies, and specialized research laboratories can contribute unique perspectives and capabilities. For instance, the "Hardy Lab" emphasizes the use of collaborative interdisciplinary approaches to gain molecular understanding of biomedically significant proteases and drive the discovery of disease cures.
There is a recognized need for continued development of caspase-6 inhibitors that are not only potent but also highly selective, non-toxic, and capable of crossing the blood-brain barrier. This requires a concerted effort in medicinal chemistry to refine existing lead compounds like this compound and discover new chemical entities. Computational tools, including advanced deep learning algorithms and recurrent neural networks, are increasingly being employed in de novo molecular design to generate novel caspase-6 inhibitor candidates with desired properties and chemical space distributions similar to known inhibitors. This integration of artificial intelligence and machine learning into drug discovery represents a powerful interdisciplinary approach.
Furthermore, successful development hinges on rigorous experimental designs, including comprehensive "proving the negative" challenges in early research and development stages. Such challenges, which rigorously test the limitations and potential failures of candidate compounds, are essential for increasing the probability of success in costly and lengthy clinical trials. Collaborative frameworks can facilitate the sharing of preclinical models, assay methodologies, and data, thereby streamlining the development pipeline and fostering innovation in the caspase inhibitor space.
Translational Research Challenges and Preclinical Development Horizons for this compound
This compound is currently positioned at the preclinical/pre-Investigational New Drug (IND) stage of development, indicating promising early results that warrant further investigation towards human clinical application. However, the path from preclinical success to clinical utility for caspase inhibitors is fraught with significant translational challenges.
Despite the extensive preclinical studies demonstrating the therapeutic potential of caspase inhibitors, no synthetic drugs from this class have yet gained approval for the treatment of human diseases. Historical challenges for caspase inhibitors include inadequate efficacy and, notably, adverse safety profiles often stemming from poor target specificity or off-target effects on other caspase family members. While this compound has shown to be non-toxic in preclinical models and possesses the crucial ability to cross the blood-brain barrier, a common hurdle for CNS-acting drugs, the broader class of caspase inhibitors has faced issues such as acute liver toxicity in humans or poor cell penetration nih.govnorthsearegion.eu.
Another critical challenge lies in the complex interplay of cell death pathways. Long-term caspase inhibition can sometimes lead to the activation of alternative, caspase-independent cell death mechanisms, which could undermine therapeutic benefits or introduce new complications. Understanding and mitigating such compensatory pathways will be vital for the long-term clinical success of this compound.
The drug discovery and development process is inherently time-consuming and expensive, typically spanning 15 to 20 years and incurring costs in the billions of dollars. For this compound, advancing through preclinical development requires robust toxicology studies, pharmacokinetic and pharmacodynamic profiling in relevant animal models, and the establishment of scalable manufacturing processes. A key aspect emphasized in the development process is the "proving the negative" challenge, where technologies are rigorously tested under challenging conditions early in R&D to identify potential weaknesses when costs are lower and flexibility is highest. This proactive approach aims to significantly increase the chances of clinical success by addressing potential failures before substantial investment in clinical trials. The successful translation of this compound will depend on overcoming these multifaceted challenges through meticulous preclinical validation and strategic clinical trial design.
Q & A
Q. What is the primary mechanism of action of NWL-117 in inducing apoptosis in cancer cells?
this compound selectively inhibits caspase activity, particularly Caspase-6 (IC₅₀ = 192 nM in vitro), and induces apoptosis by upregulating Caspase-6p20p10 protein expression in HCT116 cells. This caspase activation disrupts cellular proliferation and promotes G0/G1 cell cycle arrest, as demonstrated via Western blotting and cell cycle analysis . Methodologically, researchers should validate caspase specificity using fluorometric assays and compare results across cell lines to confirm mechanistic consistency.
Q. Which experimental assays are most effective for evaluating this compound's anti-proliferative activity?
Key assays include:
- MTT assays to measure cell viability reduction.
- LDH release tests to quantify membrane integrity loss during apoptosis.
- Cell cycle analysis (e.g., flow cytometry) to assess G0/G1 phase arrest.
- Western blotting to detect Caspase-6p20p10 upregulation . Researchers should replicate these assays under standardized conditions (e.g., serum deprivation) and include controls like Staurosporine to benchmark activity .
Q. How does this compound's selectivity for specific caspases influence its therapeutic potential?
this compound exhibits higher selectivity for Caspase-6, -4, -8, -9, and -10, minimizing off-target effects in non-cancerous cells (e.g., human primary neurons). This specificity reduces toxicity risks, as shown in HCT116 cell viability assays and neuronal culture studies . Researchers should prioritize selectivity profiling using fluorogenic substrates and cross-validate with siRNA knockdown models to confirm caspase-specific effects.
Advanced Research Questions
Q. What methodological considerations are critical when designing in vivo studies to assess this compound's efficacy in neurodegenerative models?
- Blood-brain barrier (BBB) penetration : this compound’s ability to cross the BBB (demonstrated in amyloid precursor protein-mediated neurite degeneration models) requires verification via pharmacokinetic studies (e.g., LC-MS/MS in cerebrospinal fluid) .
- Dose optimization : Use in vitro IC₅₀ values (e.g., 4.82 µM in HCT116 cells) as a baseline for in vivo dosing, adjusting for bioavailability and metabolic clearance .
- Model selection : Prefer transgenic Caspase-6-overexpressing mice to evaluate cognitive reversal, as done in prior studies .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Contradictions may arise from differences in metabolic pathways or microenvironmental factors. Strategies include:
- Comparative transcriptomics : Identify gene expression disparities between cell lines and animal tissues.
- Pharmacodynamic modeling : Correlate in vitro IC₅₀ with in vivo plasma concentrations to assess translational relevance.
- Tissue-specific assays : Use ex vivo organotypic cultures to bridge in vitro and in vivo findings .
Q. What strategies optimize the detection of Caspase-6 activation in this compound-treated neuronal cultures?
- Multi-modal imaging : Combine immunofluorescence (for Caspase-6 localization) with FRET-based sensors to monitor real-time activation.
- High-content screening : Automated image analysis can quantify neurite degeneration and caspase activity in primary neurons .
- Negative controls : Include caspase inhibitors (e.g., Q-VD-OPh) to confirm signal specificity .
Methodological Guidelines for Data Analysis
- Handling raw data : Large datasets (e.g., cell cycle distributions) should be archived in appendices, with processed data (e.g., normalized viability curves) in the main text .
- Addressing uncertainties : Report confidence intervals for IC₅₀ values and use error propagation models in dose-response analyses .
- Ethical replication : Follow protocols from primary literature (e.g., HCT116 cell treatment in ) and document deviations rigorously .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
